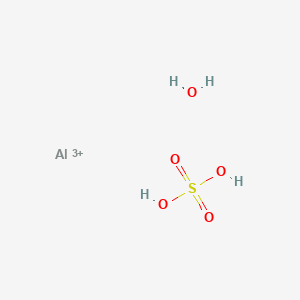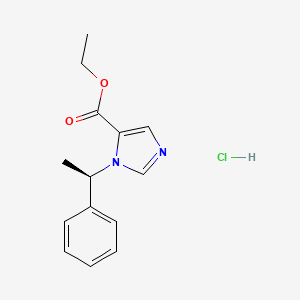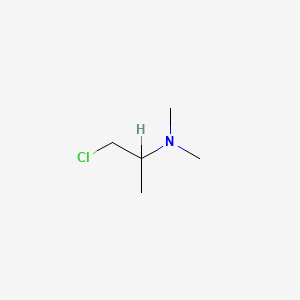
Sulfuric acid, aluminum salt, hydrate
Descripción general
Descripción
“Sulfuric acid, aluminum salt, hydrate” is also known as Aluminum sulfate hydrate . It is a chemical compound commonly used as a flocculating agent in the purification of drinking water and waste water treatment plants, and also in paper manufacturing . It is used as a coagulant in decolorization and COD removal of secondary yeast wastewater effluents .
Synthesis Analysis
The synthesis of Aluminum sulfate hydrate involves the reaction of bauxite with sulfuric acid, resulting in aluminum sulfate plus water . Aluminum sulfate is also known as alum, which acts as an astringent to stop a minor flow of blood or dry up blisters .Molecular Structure Analysis
The molecular formula of Aluminum sulfate hydrate is Al2O12S3 . The IUPAC name is dialuminium (3+) trisulfate .Chemical Reactions Analysis
Aluminum sulfate hydrate reacts with sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) to form the corresponding alcohol . Sulfuric acid is well known for its ability to act in three distinct ways: as an acid, as an oxidizing agent, and as a dehydrating agent .Physical And Chemical Properties Analysis
Aluminum sulfate hydrate is a white to light tan colored, ground crystalline solid . It has a pH of 3.5 in a 1% solution . It is slightly soluble in alcohol and dilute mineral acids . The density of Aluminum sulfate hydrate is 1.61 g/cm3 .Mecanismo De Acción
Safety and Hazards
Aluminum sulfate hydrate causes serious eye damage . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention .
Propiedades
IUPAC Name |
aluminum;sulfuric acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNCDALPBBWSTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OS(=O)(=O)O.[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlH4O5S+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205903 | |
| Record name | Sulfuric acid, aluminum salt, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57292-32-7 | |
| Record name | Sulfuric acid, aluminum salt, hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057292327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, aluminum salt, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1594234.png)











